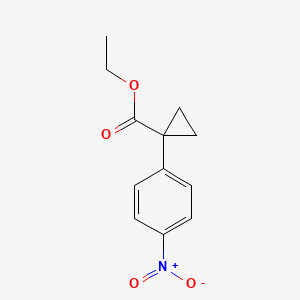

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Vue d'ensemble

Description

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is typically found in a solid powder or crystalline form and is soluble in common organic solvents . This compound is primarily used as an intermediate in organic synthesis for the preparation of other chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is commonly synthesized through a nitration reaction involving aniline and ethyl cyclopropanecarboxylate . The reaction typically involves the following steps:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroaniline.

Cyclopropanation: The 4-nitroaniline is then reacted with ethyl cyclopropanecarboxylate under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate serves as an intermediate in organic synthesis . It is utilized for constructing more complex organic molecules due to its unique structural features, particularly the nitro group which enhances reactivity.

Biology

This compound has been investigated for its potential biological activity , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various pathogens.

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation, making it a candidate for further biological exploration.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for:

- Drug Development : Compounds derived from it have shown promise in targeting specific biological pathways, which may lead to novel therapeutic agents.

- Pharmaceutical Applications : Its derivatives are under investigation for their efficacy in treating diseases linked to inflammation and infection.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Agrochemicals : this compound exhibits insecticidal properties, making it relevant in agricultural settings for pest control.

- Material Science : It is also being researched for use in developing new materials with tailored properties.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

-

Insecticidal Properties :

- Research indicated that this compound showed effective insecticidal action against various agricultural pests, including aphids and leafhoppers, highlighting its utility in pest management strategies.

-

Pharmaceutical Development :

- A recent investigation into the structure-activity relationship (SAR) of compounds related to this compound revealed promising leads for developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions . The cyclopropane ring provides structural rigidity, which can influence the compound’s interaction with biological targets .

Comparaison Avec Des Composés Similaires

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate can be compared with other similar compounds such as:

Ethyl 1-phenylcyclopropanecarboxylate: Lacks the nitro group, making it less reactive in reduction reactions.

Ethyl 1-(4-aminophenyl)cyclopropanecarboxylate: Contains an amino group instead of a nitro group, making it more suitable for further functionalization.

Ethyl 1-(4-methylphenyl)cyclopropanecarboxylate: Contains a methyl group, which affects its reactivity and physical properties.

This compound is unique due to the presence of the nitro group, which provides distinct reactivity and potential for further chemical transformations .

Activité Biologique

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound consists of a cyclopropane ring substituted with a nitrophenyl group and an ethyl ester functional group. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. The nitrophenyl group can participate in electron transfer reactions, which may alter enzyme functionality.

- Receptor Interaction : Its structure allows for binding to specific receptors, leading to downstream effects on cellular signaling pathways. This can result in modulation of physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Properties : In vitro studies have shown that this compound exhibits significant antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that the compound could serve as a basis for developing new antibiotics.

- Anti-inflammatory Activity : In a controlled experiment using a rat model, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(4-methylphenyl)cyclopropanecarboxylate | Methyl group instead of nitro | Moderate antibacterial activity |

| Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate | Hydroxyl group addition | Enhanced anti-inflammatory effects |

| Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | Methoxy group addition | Similar antimicrobial properties |

This table highlights how variations in substituents on the cyclopropane ring can influence the biological activities of these compounds.

Propriétés

IUPAC Name |

ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUEXRFMHSCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.